1-[(Chloromethyl)sulfanyl]butane
Overview
Description
1-[(Chloromethyl)sulfanyl]butane is an organic compound with the molecular formula C(5)H({11})ClS It is a member of the alkyl halides family, characterized by the presence of a chloromethyl group attached to a butane chain via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Chloromethyl)sulfanyl]butane can be synthesized through several methods. One common approach involves the reaction of butanethiol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the chloromethyl group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reactants are typically fed into the reactor at controlled rates, and the product is continuously removed to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[(Chloromethyl)sulfanyl]butane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding butylthiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), bases (e.g., sodium hydroxide), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Sulfoxides or sulfones.
Reduction: Butylthiol.
Scientific Research Applications
1-[(Chloromethyl)sulfanyl]butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the chloromethyl group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 1-[(Chloromethyl)sulfanyl]butane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the sulfur atom undergoes electron transfer, leading to the formation of sulfoxides or sulfones. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-[(Chloromethyl)sulfanyl]ethane: Similar structure but with a shorter carbon chain.
1-[(Chloromethyl)sulfanyl]propane: Similar structure but with a three-carbon chain.
1-[(Chloromethyl)sulfanyl]pentane: Similar structure but with a longer carbon chain.
Uniqueness: 1-[(Chloromethyl)sulfanyl]butane is unique due to its specific carbon chain length, which influences its reactivity and physical properties. The presence of the chloromethyl group and sulfur atom provides distinct chemical behavior compared to other alkyl halides and thiols.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(chloromethylsulfanyl)butane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClS/c1-2-3-4-7-5-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAMXJBAGCVBGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510510 | |
Record name | 1-[(Chloromethyl)sulfanyl]butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42330-14-3 | |
Record name | 1-[(Chloromethyl)sulfanyl]butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.